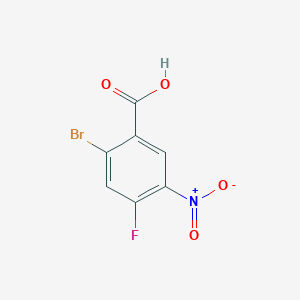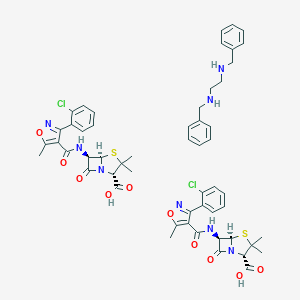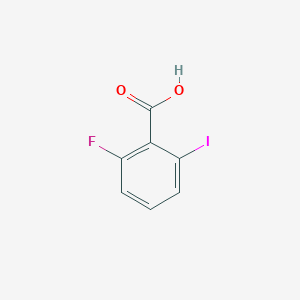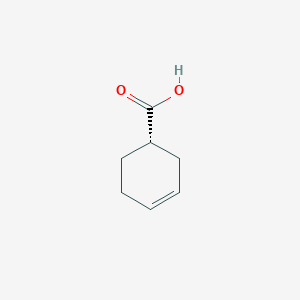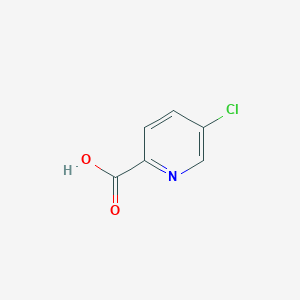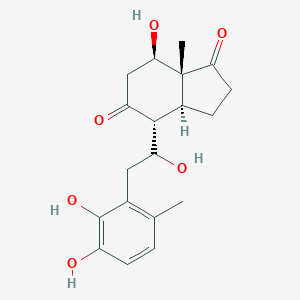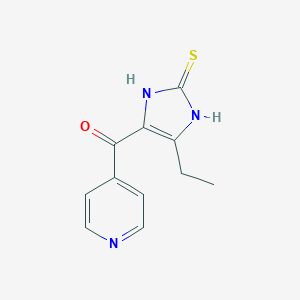
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone, also known as ESI, is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. ESI is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用機序
The exact mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is thought to induce cell cycle arrest and apoptosis in cancer cells. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of bacterial and fungal enzymes, which could explain its antimicrobial activity.
生化学的および生理学的効果
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of bacteria and fungi. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in scientific research. However, there are also limitations to the use of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone in lab experiments. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. One area of research is in the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, and further research is needed to determine its potential as a new class of antibiotics. Finally, further research is needed to fully understand the mechanism of action of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone and its potential applications in various biological processes.
合成法
The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone is a complex process that involves several steps. The first step involves the preparation of 5-ethyl-1,3-dihydroimidazole-2-thione, which is then reacted with pyridine-4-carboxaldehyde to form the intermediate product. This intermediate is then treated with a reducing agent to form the final product, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone. The synthesis of (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone requires careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
科学的研究の応用
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, (5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(5-ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISUINHUGMXSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)N1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-sulfanylidene-1,3-dihydroimidazol-4-yl)-pyridin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

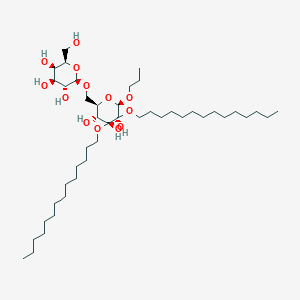
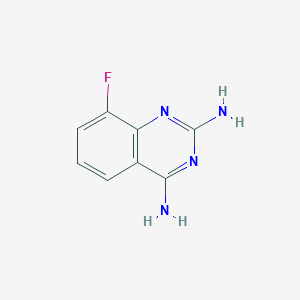
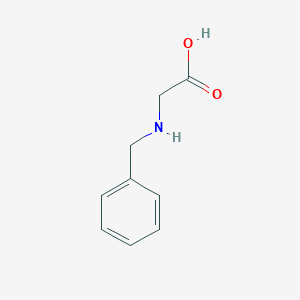
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
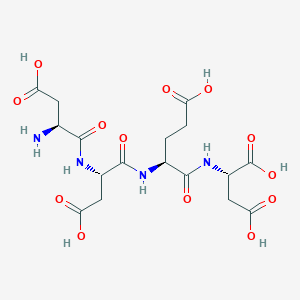
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
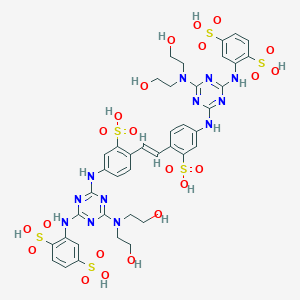
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
